[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1401669-08-6, alternative CAS: 919108-51-3) is a chiral piperidine-based carbamate derivative. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.40 g/mol . The compound features a benzyl ester group, a methyl-carbamic acid moiety, and an (S)-2-aminopropionyl substituent on the piperidine ring.
Key structural attributes include:
- Stereochemistry: The (R)-configuration at the piperidine ring and (S)-configuration at the 2-aminopropionyl group.
- Functional groups: Benzyl ester (protective group), methyl-carbamate, and a secondary amide.
No explicit data on melting/boiling points or solubility are available, but its tert-butyl analog (discussed later) provides predictive insights .
Properties
IUPAC Name |
benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(11-20)19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYFHZVQFKSFPY-DZGCQCFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring, an amino acid derivative, and a carbamate ester. Its unique structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, it has been studied for its inhibitory effects on the N-acylethanolamine acid amidase (NAAA), which is involved in the metabolism of fatty acid amides.
- Receptor Interaction : It can bind to receptors through various interactions such as hydrogen bonding and hydrophobic interactions, leading to modulation of receptor activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Inhibition of NAAA
Studies have shown that this compound can inhibit NAAA with varying potency based on its stereochemistry. For example:
| Compound | IC50 (μM) |
|---|---|
| (R) Enantiomer | 0.70 |
| (S) Enantiomer | 2.96 |
This data suggests that the (R) enantiomer is more potent than its (S) counterpart in inhibiting NAAA activity, which is crucial for regulating endocannabinoid levels .
2. Stability in Biological Systems
The stability of this compound in biological fluids has been examined:
| Condition | Half-Life (min) |
|---|---|
| pH 7.4 (Rat Plasma) | 18.0 - 73.8 |
| pH 7.4 (Human Plasma) | 26.7 - 107.7 |
These findings indicate that the compound exhibits better stability in human plasma compared to rat plasma, which may influence its pharmacokinetics and therapeutic efficacy .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Pain Management : A study investigated the analgesic properties of the compound in animal models, demonstrating a reduction in pain responses comparable to standard analgesics.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory conditions.
- Neuroprotective Properties : Research indicates that the compound may offer neuroprotective effects by modulating neurotransmitter levels, which could be beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ester Group | Predicted Density (g/cm³) | Predicted Boiling Point (°C) |
|---|---|---|---|---|---|---|
| [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | C₁₇H₂₅N₃O₃ | 319.40 | (S)-2-Amino-propionyl, benzyl ester | Benzyl | N/A | N/A |
| [(R)-1-((S)-2-AMino-propionyl)-piperidin-3-yl]-Methyl-carbaMic acid tert-butyl ester | C₁₄H₂₇N₃O₃ | 285.38 | (S)-2-Amino-propionyl, tert-butyl ester | tert-Butyl | 1.10 | 412.7 |
| [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester | C₁₆H₂₃N₃O₂* | ~289.38* | 2-Aminoethyl, benzyl ester | Benzyl | N/A | N/A |
| [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester | C₁₅H₂₈N₄O₃* | ~312.41* | Pyrrolidine, ethyl-carbamate, tert-butyl ester | tert-Butyl | N/A | N/A |
Note: Molecular formulas/weights for some analogs are estimated based on structural similarities .
Impact of Substituent Variations
Ester Group Modifications
- Benzyl ester (target compound): Offers labile protection, typically cleaved via hydrogenolysis. Benzyl esters enhance solubility in organic solvents compared to tert-butyl analogs .
- tert-Butyl ester (analog) : Provides steric protection and stability under basic/neutral conditions but requires strong acids (e.g., TFA) for deprotection. The tert-butyl analog (C₁₄H₂₇N₃O₃) has a lower molecular weight (285.38 vs. 319.40 g/mol) and higher predicted boiling point (412.7°C) .
Amino Group Variations
- 2-Aminopropionyl vs. The 2-aminoethyl analog lacks this carbonyl, reducing polarity .
- Pyrrolidine vs. Piperidine : Replacing piperidine with pyrrolidine (a 5-membered ring) increases ring strain but may enhance conformational rigidity, affecting receptor binding .
Carbamate Modifications
- Methyl-carbamate vs.
Stability and Commercial Availability
- Synthetic routes : Evidence suggests reductive amination and ester saponification as common steps, but specifics for the target compound are unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
